molecular formula C20H32O4 B1240478 Hepoxilin A

Hepoxilin A

Cat. No.: B1240478
M. Wt: 336.5 g/mol
InChI Key: SGTUOBURCVMACZ-NSIHWEAISA-N
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Description

(5Z, 9E, 14Z)-(8XI, 11R, 12S)-11, 12-Epoxy-8-hydroxyicosa-5, 9, 14-trienoic acid, also known as hepoxilin A3 or 8-eh-2, belongs to the class of organic compounds known as hepoxilins. These are eicosanoids containing an oxirane group attached to the fatty acyl chain (5Z, 9E, 14Z)-(8XI, 11R, 12S)-11, 12-Epoxy-8-hydroxyicosa-5, 9, 14-trienoic acid has been primarily detected in urine. Within the cell, (5Z, 9E, 14Z)-(8xi, 11R, 12S)-11, 12-epoxy-8-hydroxyicosa-5, 9, 14-trienoic acid is primarily located in the cytoplasm.

Scientific Research Applications

1. Neutrophil Activation and Calcium Mobilization Hepoxilin A3 (HxA3) has been observed to induce changes in cytosolic calcium, intracellular pH, and membrane potential in human neutrophils. This suggests a role for hepoxilins as messengers in neutrophil activation (Dho et al., 1990).

2. Enhancement of Neurite Regeneration Hepoxilin A3 enhances nerve growth factor-dependent neurite regeneration post-axotomy in rat superior cervical ganglion neurons, suggesting a role in neuronal signaling and potential applications in spinal cord injury recovery (Amer et al., 2003).

3. Intrinsic Hepoxilin A3 Synthase Activity Hepoxilins are eicosanoids formed via the 12-lipoxygenase pathway, and certain enzymes exhibit intrinsic hepoxilin A3 synthase activity. This understanding is crucial for studying the biosynthetic mechanisms of hepoxilins and their biological functions (Nigam et al., 2004).

4. Biochemistry and Biology of Hepoxilins The biochemistry and biology of hepoxilins, particularly their synthesis through the 12S-lipoxygenase pathway and their myriad biological effects, are critical in understanding their role in physiological and pathological processes (Nigam et al., 2007).

5. Role in Inflammation Hepoxilins are emerging as significant inflammatory mediators. Studies indicate their involvement in inflammation-related conditions such as pathogen infection, psoriasis, arthritis, and their potential role in inflammatory hyperalgesia and allodynia (Pace-Asciak, 2015).

6. Potential Therapeutic Applications Hepoxilin analogs have shown potential as therapeutic agents in diseases like lung fibrosis, cancer, thrombosis, and diabetes, highlighting the significant role of hepoxilin pathway modulation in various pathological conditions (Pace-Asciak, 2009).

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,9E)-8-hydroxy-10-[(2S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17?,18?,19-/m0/s1

InChI Key

SGTUOBURCVMACZ-NSIHWEAISA-N

Isomeric SMILES

CCCCC/C=C\CC1[C@@H](O1)/C=C/C(C/C=C\CCCC(=O)O)O

SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Synonyms

8-EH-2
8-hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid
hepoxilin A
hepoxilin A3
hexophilin A3
HXA3 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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